molecular formula C12H13NO3 B6263729 rac-(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid, cis CAS No. 2307783-87-3

rac-(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid, cis

Cat. No.: B6263729
CAS No.: 2307783-87-3
M. Wt: 219.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid, cis: is a chiral compound with significant interest in organic chemistry and pharmaceutical research. This compound features a piperidine ring, a phenyl group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid, cis typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, often derived from 2,6-dimethylpiperidine.

    Formation of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and an aluminum chloride catalyst.

    Carboxylation: The carboxylic acid group is introduced via carboxylation, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alcohols, amines, and thiols in the presence of activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products

    Phenolic Derivatives: Formed through oxidation of the phenyl group.

    Alcohol Derivatives: Resulting from the reduction of the oxo group.

    Ester and Amide Derivatives: Produced via nucleophilic substitution at the carboxylic acid group.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in various reactions.

    Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.

Industry

    Material Science: Utilized in the synthesis of polymers and other materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of rac-(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid, cis involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate for the active site, or through allosteric modulation, where it binds to a different site on the enzyme, altering its activity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(4R,6R)-2-oxo-6-methylpiperidine-4-carboxylic acid, cis
  • rac-(4R,6R)-2-oxo-6-ethylpiperidine-4-carboxylic acid, cis
  • rac-(4R,6R)-2-oxo-6-isopropylpiperidine-4-carboxylic acid, cis

Uniqueness

rac-(4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylic acid, cis is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its alkyl-substituted analogs. The phenyl group enhances the compound’s ability to participate in π-π interactions and increases its lipophilicity, which can affect its biological activity and solubility.

Properties

CAS No.

2307783-87-3

Molecular Formula

C12H13NO3

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.